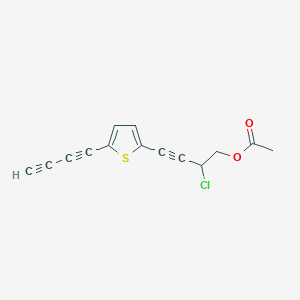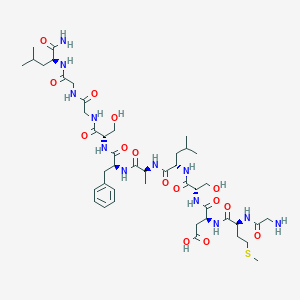![molecular formula C11H15NO2S B057439 2-氨基-4,5,6,7-四氢苯并[b]噻吩-3-羧酸乙酯 CAS No. 4506-71-2](/img/structure/B57439.png)
2-氨基-4,5,6,7-四氢苯并[b]噻吩-3-羧酸乙酯
描述
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a heterocyclic compound with the molecular formula C11H15NO2S. It is known for its diverse applications in medicinal chemistry, particularly in the synthesis of various bioactive molecules. The compound features a thiophene ring fused with a benzene ring, which is further substituted with an amino group and an ethyl ester group.
科学研究应用
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of thienopyrimidine derivatives, which have shown anti-inflammatory and anticancer activities
Dye Chemistry: The compound is a precursor for the synthesis of azo dyes and tetrahydrobenzo[b]thiophene dyes.
Biological Studies: It has been evaluated for its antimicrobial, antioxidant, and anticorrosion activities.
Cancer Research: The compound and its derivatives have been studied for their potential as apoptosis-inducing agents in breast cancer.
作用机制
Target of Action
It has been suggested that the compound may interact with certain enzymes and proteins within the cell .
Mode of Action
It is believed to interact with its targets, leading to changes in cellular processes . For instance, it has been suggested that the compound may influence the NRF2 pathway, which plays a crucial role in cellular response to oxidative stress .
Biochemical Pathways
The compound is thought to affect the NRF2 pathway . NRF2 is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation. When activated, it may lead to the expression of various cytoprotective genes.
Result of Action
The compound has been studied for its potential antiproliferative effects. In vitro studies have shown that it can reduce cell viability in certain cancer cell lines . For instance, one study reported a significant reduction in cell viability in MCF-7 cells, a breast cancer cell line .
生化分析
Biochemical Properties
The biochemical properties of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate are not fully understood. It is known that it can participate in various biochemical reactions. For instance, it has been used in the preparation of thienopyrimidine derivatives
Molecular Mechanism
The molecular mechanism of action of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is not well defined. It is known to participate in the synthesis of various derivatives
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of a precursor compound, such as a substituted benzylideneamino derivative, using the Gewald synthesis . This method typically involves the reaction of a ketone with a nitrile and elemental sulfur in the presence of a base.
Another method involves the condensation of an amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde, yielding a Schiff base, which can then be further reacted to form the desired compound .
Industrial Production Methods
Industrial production of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate often employs large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Cyclization: The compound can cyclize to form different heterocyclic structures, such as benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one.
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Cyclization: Ethyl isothiocyanate is commonly used for cyclization reactions.
Acylation: Chloroacetyl chloride and triethylamine in dichloromethane (DCM) are typical reagents.
Nucleophilic Substitution: Various alkylating agents can be used to introduce different substituents at the amino group.
Major Products
Benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one: Formed through cyclization with ethyl isothiocyanate.
Acylated Derivatives: Formed through acylation with chloroacetyl chloride.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
相似化合物的比较
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be compared with other similar compounds, such as:
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid: Lacks the ethyl ester group, which affects its solubility and reactivity.
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile: Contains a nitrile group instead of an ester, leading to different chemical properties and applications.
Thienopyrimidine Derivatives: These compounds share a similar core structure but have additional fused rings, enhancing their biological activity.
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate stands out due to its versatility in chemical reactions and its wide range of applications in medicinal and industrial chemistry.
属性
IUPAC Name |
ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-2-14-11(13)9-7-5-3-4-6-8(7)15-10(9)12/h2-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYVTVLXEWMCHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196372 | |
| Record name | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4506-71-2 | |
| Record name | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4506-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004506712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4506-71-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99005 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.568 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate?
A1: The molecular formula of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is C11H15NO2S, and its molecular weight is 225.31 g/mol.
Q2: What spectroscopic data is available to characterize this compound?
A2: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been characterized using various spectroscopic techniques, including:
- IR Spectroscopy: Provides information about functional groups present in the molecule. []
- 1H NMR Spectroscopy: Offers insights into the hydrogen atom environments within the molecule. [, , , , ]
- 13C NMR Spectroscopy: Provides information about the carbon atom environments in the molecule. []
- Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern. [, ]
Q3: How is Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically synthesized?
A3: This compound is commonly synthesized through the Gewald reaction, a multicomponent condensation involving cyclohexanone, ethyl cyanoacetate, and elemental sulfur. [, , , ]
Q4: What are the common synthetic applications of this compound?
A4: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate serves as a versatile synthon for constructing various heterocyclic systems, including:
- Thieno[2,3-d]pyrimidines: Synthesized through reactions with thiourea, benzoylhydrazine, thiosemicarbazide, and similar reagents. [, , , ]
- Thieno[2,3-d]-1,3-thiazines: Formed via reactions with lauroyl isothiocyanate followed by cyclization. []
- Benzo[4,5]thieno[2,3-d][1,3]oxazines: Prepared through succinoylation, esterification, and cyclization reactions. []
- 1,2,4-Triazoles: Obtained by reacting with benzoylhydrazine or thiosemicarbazide followed by appropriate transformations. [, ]
- Imidazoles: Synthesized through reaction with glycine. []
- Tetrazoles: Prepared by reacting with sodium azide. []
- Pyridazinones: Formed through a multistep synthesis involving reactions with β-aroylacrylic acid and hydrazine hydrate. []
- Furanones: Obtained through a multistep synthesis involving reactions with β-aroylacrylic acid and acetic anhydride. []
- Isoquinoline Derivatives: Synthesized via reaction with (Z)-4-(1,3-diphenylpyrazol-4-yl)isochromene-1,3-dione. []
Q5: Can this compound undergo cyclization reactions?
A5: Yes, it readily undergoes cyclization reactions to form various heterocyclic systems. For example, reacting it with ethyl cyanoacetate yields a condensation product that can be further cyclized. []
Q6: What biological activities have been reported for derivatives of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate?
A6: Derivatives of this compound have displayed promising biological activities, including:
- Antimicrobial activity: Active against various bacterial and fungal strains. [, , , , ]
- Anti-inflammatory activity: Some derivatives exhibited potential as non-steroidal anti-inflammatory agents. []
- Anticancer activity: Demonstrated cytotoxicity against various cancer cell lines, including breast, liver, and prostate cancer. [, , , ]
- Anti-arrhythmic activity: Several derivatives exhibited potential anti-arrhythmic properties. []
Q7: Are there any specific structural features within derivatives that enhance biological activity?
A7: Yes, research indicates that incorporating electron-withdrawing groups, such as chlorine, into the thienopyrimidine ring system can enhance antiproliferative activity against cancer cells. [] Additionally, the presence of bulky substituents can influence the potency of these derivatives. []
Q8: What is known about the stability of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its derivatives?
A8: While specific stability data for this compound might be limited in the provided papers, its derivatives, particularly the final drug candidates, undergo stability testing under various conditions as part of drug development. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl-L-prolinamide](/img/structure/B57376.png)


![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-carbonyl chloride, 1-oxide (9CI)](/img/structure/B57382.png)





